molecular formula C16H21BrO3 B2369446 8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2241142-58-3

8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No. B2369446
CAS RN: 2241142-58-3
M. Wt: 341.245
InChI Key: AZPUKOTZJDZDDU-UHFFFAOYSA-N
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Description

8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name, 8-Bromo-THPOB.

Scientific Research Applications

Protein-Tyrosine Kinase Inhibitors

The compound and its derivatives have been explored for their potential as protein-tyrosine kinase (PTK) inhibitors. Specifically, certain derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one, a closely related compound, show effectiveness in inhibiting ErbB1 and ErbB2 proteins, which are significant in cancer research (Li et al., 2017).

Dopamine Receptor Ligands

Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine, another related compound, have shown high affinity at the D1 dopamine receptor. This includes the synthesis and evaluation of compounds like 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which are candidates for in vivo studies (Neumeyer et al., 1991).

CCR5 Antagonists

A practical synthesis method has been developed for compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist. These are relevant in the context of HIV treatment and prevention (Ikemoto et al., 2005).

Conformational Analysis

Conformational analysis studies have been conducted on 2,3,4,5-tetrahydro-1-benzoxepin and its derivatives, which provides valuable insights into the molecular behavior and potential applications in drug design (Lachapelle & St-Jacques, 1987).

properties

IUPAC Name

8-bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c17-13-3-4-14-15(2-1-7-19-16(14)10-13)20-11-12-5-8-18-9-6-12/h3-4,10,12,15H,1-2,5-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUKOTZJDZDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)OCC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

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